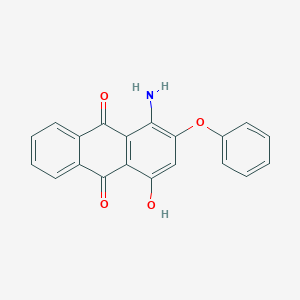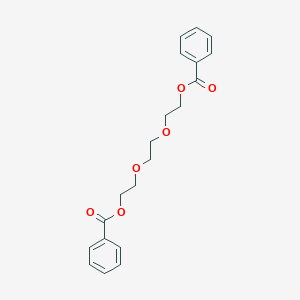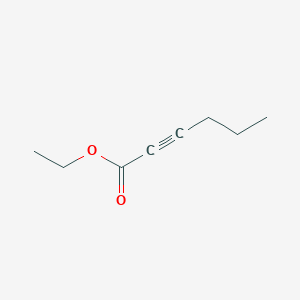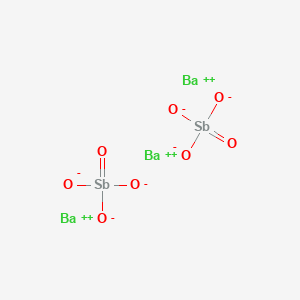
Barium antimonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium antimonate is an inorganic compound with the chemical formula Ba(SbO₃)₂. It is known for its unique crystalline structure and is often used in various industrial applications due to its stability and specific chemical properties. The compound is typically found in a white powder form and is insoluble in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Barium antimonate can be synthesized through several methods. One common method involves the reaction of barium chloride with sodium antimonate in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete precipitation of this compound. The precipitate is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods: In industrial settings, this compound is often produced through a solid-state reaction. This involves mixing barium carbonate and antimony trioxide in stoichiometric amounts and heating the mixture at high temperatures (around 800-1000°C) in a controlled atmosphere. The resulting product is then cooled and ground to a fine powder.
Analyse Des Réactions Chimiques
Types of Reactions: Barium antimonate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.
Substitution: this compound can participate in substitution reactions where antimony is replaced by other elements.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide are often used.
Substitution: Reagents like halogens or other metal salts can be used for substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state antimonates.
Reduction: Lower oxidation state antimonates or elemental antimony.
Substitution: Compounds where antimony is replaced by other elements.
Applications De Recherche Scientifique
Barium antimonate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its stability and reactivity.
Biology: Investigated for its potential use in biological systems, particularly in the study of antimony’s effects on cellular processes.
Medicine: Explored for its potential use in medical imaging and as a component in certain pharmaceuticals.
Industry: Used in the production of ceramics, glass, and pigments due to its unique optical properties.
Mécanisme D'action
The mechanism of action of barium antimonate involves its interaction with various molecular targets and pathways. In biological systems, antimony compounds are known to inhibit certain enzymes and disrupt cellular processes. This compound, in particular, can interact with proteins and other biomolecules, leading to changes in their structure and function. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s effects are mediated through its ability to bind to and modify specific proteins.
Comparaison Avec Des Composés Similaires
Barium antimonate can be compared with other antimonates such as sodium antimonate, potassium antimonate, and calcium antimonate. While all these compounds contain antimony in a pentavalent state, they differ in their physical and chemical properties. For example:
Sodium Antimonate: More soluble in water compared to this compound.
Potassium Antimonate: Similar in reactivity but has different solubility and stability properties.
Calcium Antimonate: Used in different industrial applications due to its unique properties.
This compound is unique due to its specific crystalline structure and stability, making it suitable for applications where other antimonates may not be as effective.
Propriétés
IUPAC Name |
barium(2+);distiborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Ba.8O.2Sb/q3*+2;;;6*-1;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBHWFYKVOBYRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Sb](=O)([O-])[O-].[O-][Sb](=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ba3O8Sb2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596375 |
Source


|
| Record name | Barium stiborate (3/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
783.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15600-59-6 |
Source


|
| Record name | Barium stiborate (3/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

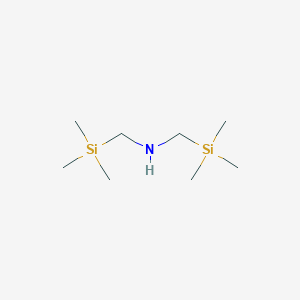
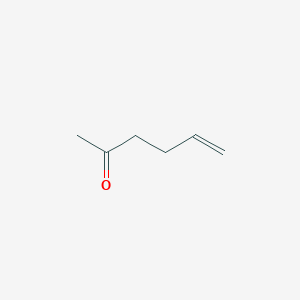
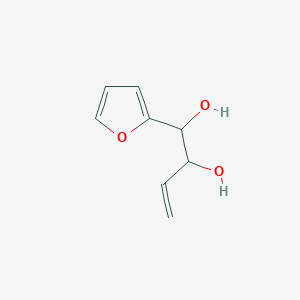
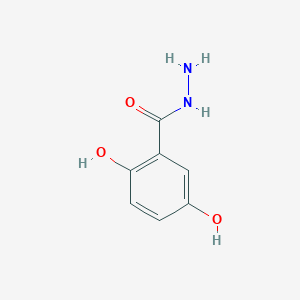
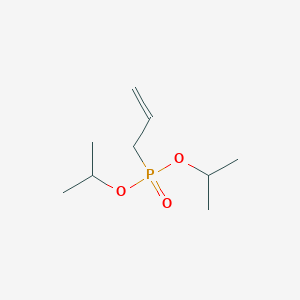
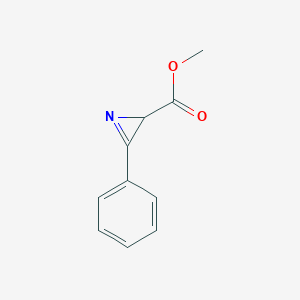
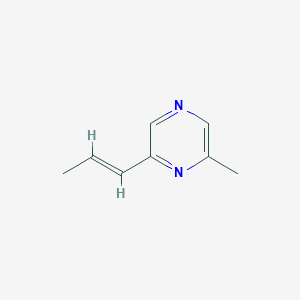
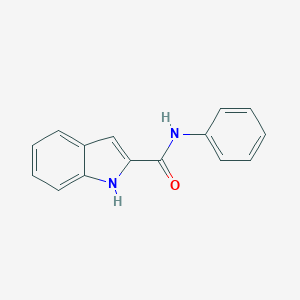
![[(1e)-1-Nitroprop-1-En-2-Yl]benzene](/img/structure/B94431.png)

